

MSAB XRY Technical Support Center: Troubleshooting Common Data Extraction Errors

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This technical support center provides troubleshooting guidance for common errors encountered during mobile device data extraction using **MSAB** XRY. The information is tailored for researchers, scientists, and drug development professionals who may use this technology for data acquisition in their studies.

Frequently Asked Questions (FAQs)

Q1: My connected device is not being recognized by XRY. What should I do?

A1: Device connectivity is a common issue that can often be resolved with a few simple steps. **MSAB** XRY includes a built-in utility to address this problem by removing previous USB drivers, which allows for a fresh connection.

To resolve this:

- Navigate to the main menu in the top-left corner of the XRY application.
- Select "Device Cleanup."
- You will be prompted to allow the application to make changes to your device; select "Yes."
- Choose to clear "USB" connections.

- A list of devices will be displayed. You can select all devices to be removed.
- Follow the on-screen prompts to complete the cleanup process.
- After the cleanup is finished, attempt your extraction again.[1]

Q2: The specific model of my device is not listed in XRY. Can I still perform an extraction?

A2: Yes, in many cases you can still perform an extraction even if the exact device model is not listed. XRY provides "generic profiles" that are based on the device's chipset.[2][3][4]

Identifying the chipset of the device allows you to select a corresponding generic profile, which can enable a successful extraction.[2] **MSAB** suggests that using a generic profile may even yield more data than a profile for the exact make and model.[3][4] You can find a "Generic Profile Tip Sheet" on the **MSAB** customer portal for guidance on choosing the correct profile.[3][4]

Q3: My extraction completed, but some application data appears to be missing or is not decoded correctly. What can I do?

A3: This can happen if an application was not supported at the time of the initial extraction. XRY has a "re-decode" function that can be used in such scenarios.[5] If **MSAB** has since added support for the application in a newer version of XRY, re-decoding the extraction file may parse the previously inaccessible data. However, it is important to note that if you are sharing files with other parties, re-decoding can cause discrepancies in the data they view compared to your analysis.[5]

Q4: The extraction process fails with a "Security Code error" almost immediately after starting. What does this mean?

A4: A "Security Code error" that occurs right after initiating an extraction, particularly a security code extraction on an Android device, can indicate a failure to modify the device's parameters to prepare for the dump.[6] This could be due to a variety of reasons, from the phone not being fully supported for this function to it not being in the correct state for the operation to commence.[6] It is recommended to log a ticket with **MSAB** support for such issues, providing them with the XRY log files for detailed analysis.[7]

Q5: What is the difference between a logical and a physical extraction in XRY?

A5: A logical extraction retrieves data from the device's operating system, essentially what the user can see and access on the device.[8][9] It is the quickest method of extraction.[8] A physical extraction, on the other hand, bypasses the operating system to dump the raw data from the device's memory.[10] This method can recover deleted files and data from locked or encrypted devices.[9][11] However, physical extractions are more complex and take longer to complete.[12]

Troubleshooting Guide: Common Extraction Issues

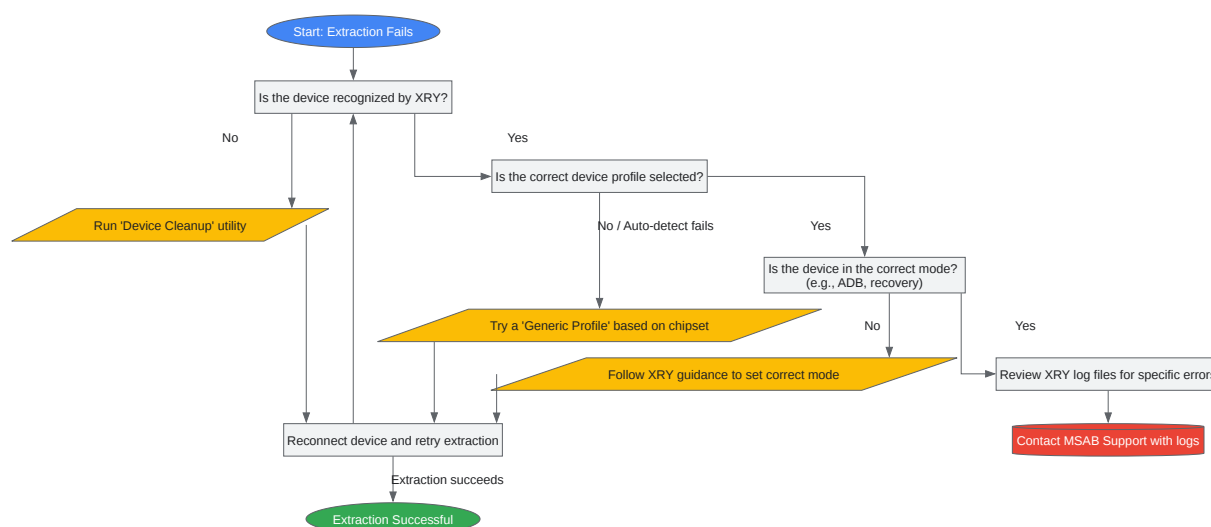
This guide provides a systematic approach to troubleshooting common data extraction problems with **MSAB** XRY.

Table of Common Issues and Solutions

Issue Category	Common Problem	Recommended Solution(s)
Connection	Device not recognized by XRY.	Run the "Device Cleanup" utility in XRY to remove old USB drivers. [1] Ensure you are using a high-quality USB cable and port.
Device Profile	Specific device model not found.	Identify the device's chipset and use the corresponding "generic profile" in XRY. [2] [3] [4]
Data Decoding	Incomplete or missing app data after extraction.	Use the "re-decode" feature in XRY, especially if new software updates have been released. [5]
Extraction Failure	Extraction terminates with an immediate error.	Verify the device is in the correct mode for extraction (e.g., ADB enabled for Android). For persistent errors, contact MSAB support with your XRY log files. [7]
Locked Devices	Unable to bypass passcode on a supported device.	Ensure you are using the correct XRY license (e.g., XRY Physical or XRY Pro for advanced unlocks). [11] [13] Follow the specific instructions in the XRY device manual for that model. [7]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a failed data extraction with **MSAB XRY**.



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Caption: A flowchart for troubleshooting common XRY extraction failures.

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